methyl 4-({2-[(4-fluorophenyl)sulfanyl]acetamido}methyl)piperidine-1-carboxylate
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Description
Methyl 4-({2-[(4-fluorophenyl)sulfanyl]acetamido}methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H21FN2O3S and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.12569187 g/mol and the complexity rating of the compound is 395. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-({2-[(4-fluorophenyl)sulfanyl]acetamido}methyl)piperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article examines its biological activity, synthesizing findings from various studies and research articles.
Chemical Structure and Properties
The structure of this compound can be broken down into its key components:
- Piperidine Ring : A six-membered ring containing one nitrogen atom, which is a common scaffold in many pharmaceuticals.
- Fluorophenyl Group : The presence of a fluorine atom on the phenyl ring can enhance the compound's biological activity by improving its binding affinity to target proteins.
- Sulfanyl Group : This functional group may contribute to the compound's reactivity and interaction with biological systems.
Pharmacological Potential
Research indicates that derivatives of piperidine, including this compound, exhibit a range of biological activities:
- Antiviral Activity : Recent studies have explored the inhibitory potential of piperidine derivatives against SARS-CoV-2. Computational methods have shown that these compounds can effectively bind to the main protease (Mpro) of the virus, which is crucial for its replication. For instance, binding free energy calculations indicated promising values for various derivatives, suggesting their potential as antiviral agents against COVID-19 .
- Anticancer Properties : Piperidine derivatives have been reported to possess anticancer activities. For example, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The modulation of signaling pathways such as the Akt pathway has been implicated in their mechanism of action .
- Analgesic Effects : The compound serves as a key intermediate in the synthesis of narcotic analgesics. Its structural features allow it to interact with opioid receptors, potentially leading to pain relief .
In Vitro Studies
A study conducted on various piperidine derivatives demonstrated their effectiveness against different cancer cell lines. The results showed that certain modifications on the piperidine scaffold could enhance cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells .
Molecular Docking Studies
Molecular docking simulations have been utilized to predict the binding affinity of this compound with target proteins such as Mpro from SARS-CoV-2. The docking scores indicated favorable interactions, suggesting that this compound could be further developed as a therapeutic agent against viral infections .
Data Summary
Biological Activity | Findings |
---|---|
Antiviral | Effective binding to SARS-CoV-2 Mpro; potential therapeutic agent. |
Anticancer | Induces apoptosis; inhibits proliferation in cancer cell lines. |
Analgesic | Key intermediate for narcotic analgesics; interacts with opioid receptors. |
Properties
IUPAC Name |
methyl 4-[[[2-(4-fluorophenyl)sulfanylacetyl]amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O3S/c1-22-16(21)19-8-6-12(7-9-19)10-18-15(20)11-23-14-4-2-13(17)3-5-14/h2-5,12H,6-11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXERAOACKJMGNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)CSC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.